9-fluorenylmethyl 4-methoxybenzoate molecular weight and formula
9-fluorenylmethyl 4-methoxybenzoate molecular weight and formula
The following is an in-depth technical guide regarding the physicochemical properties, synthesis, and applications of 9-fluorenylmethyl 4-methoxybenzoate .
[1]
Executive Summary
9-fluorenylmethyl 4-methoxybenzoate is a specialized organic ester utilized primarily in the field of protecting group chemistry and peptide synthesis.[1] It represents the 9-fluorenylmethyl (Fm) ester of 4-methoxybenzoic acid (p-anisic acid) . Unlike the ubiquitous Fmoc group (which protects amines via a carbamate linkage), the Fm group here protects a carboxylic acid.[1]
This compound serves as a critical model substrate for evaluating base-labile carboxyl protection .[1] Its cleavage kinetics mimic the E1cb elimination mechanism standard in Fmoc solid-phase peptide synthesis (SPPS), making it a valuable reference standard for orthogonal protection strategies where acid-labile groups (like Boc or t-Butyl) must remain intact.[1]
Physicochemical Profile
Molecular Identity
The compound is formed by the esterification of 9-fluorenylmethanol (the alcohol donor) and 4-methoxybenzoic acid (the acyl donor).[1]
| Property | Data |
| IUPAC Name | (9H-fluoren-9-yl)methyl 4-methoxybenzoate |
| Common Name | Fm-Anisate; 9-Fluorenylmethyl p-anisate |
| Molecular Formula | C₂₂H₁₈O₃ |
| Molecular Weight | 330.38 g/mol |
| Monoisotopic Mass | 330.1256 Da |
| Predicted LogP | ~4.8 (High Lipophilicity) |
| Solubility | Soluble in DCM, DMF, DMSO, Ethyl Acetate; Insoluble in Water |
Structural Composition Analysis
The molecular weight is derived from the sum of the constituent moieties minus the water molecule lost during condensation:
-
9-Fluorenylmethyl group (
): Contributes the lipophilic, fluorescent fluorene core responsible for UV detection and base sensitivity.[1] -
4-Methoxybenzoate group (
): Provides the specific acyl functionality.[1] The methoxy substituent at the para position increases electron density, slightly stabilizing the ester against nucleophilic attack compared to unsubstituted benzoates.[1]
Synthetic Methodologies
To ensure high purity (>98%) for kinetic studies, the Acid Chloride Method is preferred over carbodiimide coupling due to easier purification.[1]
Protocol A: Acid Chloride Activation
This method utilizes 4-methoxybenzoyl chloride to acylate 9-fluorenylmethanol.[1]
Reagents:
-
9-Fluorenylmethanol (1.0 eq)[1]
-
4-Methoxybenzoyl chloride (1.1 eq)[1]
-
Pyridine or Triethylamine (1.5 eq)[1]
-
Dichloromethane (DCM) (Anhydrous)[1]
-
DMAP (0.1 eq, Catalyst)
Step-by-Step Workflow:
-
Preparation: Dissolve 9-fluorenylmethanol in anhydrous DCM under nitrogen atmosphere. Cool to 0°C.
-
Activation: Add Pyridine and DMAP.[1] Slowly add 4-methoxybenzoyl chloride dropwise to control exotherm.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1).
-
Workup: Quench with saturated
. Wash organic layer with 1M HCl (to remove pyridine), then brine. -
Purification: Dry over
, concentrate, and recrystallize from Ethanol/Hexane.
Protocol B: Steglich Esterification (DCC/DMAP)
Reagents:
-
4-Methoxybenzoic acid (1.0 eq)[1]
-
9-Fluorenylmethanol (1.0 eq)[1]
-
DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 eq)[1]
-
DMAP (0.1 eq)[1]
Workflow:
-
Dissolve acid and alcohol in dry DCM.[1]
-
Add DMAP.[1]
-
Cool to 0°C and add DCC.
-
Stir overnight. Filter off the precipitated dicyclohexylurea (DCU) byproduct before standard workup.
Synthesis Visualization
Figure 1: Synthetic pathway via Acid Chloride activation.[1]
Mechanism of Action: The Fm Protecting Group
The defining feature of 9-fluorenylmethyl 4-methoxybenzoate is its susceptibility to base-induced
Cleavage Mechanism (E1cb)[1]
-
Deprotonation: A secondary amine (e.g., 20% Piperidine in DMF) removes the acidic proton at the fluorene 9-position (
).[1] -
Elimination: The resulting carbanion stabilizes via resonance but eventually undergoes
-elimination.[1] -
Release: The ester bond breaks, releasing the free carboxylate (4-methoxybenzoate) and dibenzofulvene .[1]
-
Scavenging: Dibenzofulvene is highly reactive and is scavenged by the excess piperidine to form a stable adduct, preventing back-reaction.[1]
Cleavage Pathway Diagram
Figure 2: E1cb cleavage mechanism by secondary amines.[1]
Analytical Characterization
To validate the synthesis of 9-fluorenylmethyl 4-methoxybenzoate, the following spectral data should be obtained.
Proton NMR ( -NMR, 400 MHz, )
- 7.9–8.0 ppm (d, 2H): Benzoate aromatic protons (ortho to carbonyl).[1]
- 7.7–7.3 ppm (m, 8H): Fluorene aromatic protons.[1]
- 6.9 ppm (d, 2H): Benzoate aromatic protons (ortho to methoxy).[1]
-
4.5–4.6 ppm (d, 2H): Methylene
of the Fm group.[1] -
4.3 ppm (t, 1H): Methine
of the fluorene 9-position (Characteristic triplet).[1] -
3.8 ppm (s, 3H): Methoxy
group.[1]
Mass Spectrometry[1]
-
Technique: ESI-MS (Positive Mode).[1]
-
Expectation:
peak at 353.38 m/z .[1] -
Fragmentation: Loss of the fluorenyl group may show a peak corresponding to the methoxybenzoyl cation (
).[1]
Applications in Research
Orthogonal Protection
This ester is stable to acidic conditions (e.g., TFA), making it orthogonal to Boc (acid-labile) and Allyl (Pd-labile) groups.[1] It allows researchers to protect a C-terminal carboxyl group while manipulating N-terminal Boc groups.[1]
Kinetic Standards
Because the 4-methoxy group is electronically distinct, this compound is used to study substituent effects on the rate of Fm-ester cleavage.[1] The electron-donating methoxy group slightly destabilizes the ester bond toward hydrolysis but does not significantly impact the E1cb elimination rate, which is driven by the acidity of the fluorenyl proton.
References
-
Carpino, L. A., & Han, G. Y. (1970).[1] The 9-Fluorenylmethoxycarbonyl Amino-Protecting Group.[1][2][3] The Journal of Organic Chemistry, 37(22), 3404–3409. Link
-
Kessler, H., & Siegmeier, R. (1983).[1] 9-Fluorenylmethyl Esters as Carboxyl-Protecting Groups.[3] Tetrahedron Letters, 24(3), 281–282.[1] Link
-
Bodanszky, M. (1993).[1] Principles of Peptide Synthesis. Springer-Verlag. (General reference for Fm/Fmoc strategies). Link
-
Isidro-Llobet, A., et al. (2009).[1] Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.[1] Link
